Cas no 232615-10-0 (Tert-butyl N-(dimethylamino)-n-methylcarbamate)

Tert-butyl N-(dimethylamino)-n-methylcarbamate structure
232615-10-0 structure
Product name:Tert-butyl N-(dimethylamino)-n-methylcarbamate
CAS No:232615-10-0
MF:C8H18N2O2
MW:174.240722179413
CID:1413854
PubChem ID:10559152

Tert-butyl N-(dimethylamino)-n-methylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-(dimethylamino)-N-methylcarbamate
    • tert-Butyl 1,2,2-trimethylhydrazine-1-carboxylate
    • OR40474
    • N,N',N'-trimethylhydrazinecarboxylic acid tert-butyl ester
    • N,N',N'-trimethyltert-butoxycarbohydrazide
    • tert-butyl 1,1,2-trimethylhydrazinecarboxylate
    • tert-butyl 1,2,2-trimethylhydrazinecarboxylate
    • N,N,N'-Trimethylhydrazine, N'-BOC protected
    • IAUXDBLOXYFXKO-UHFFFAOYSA-N
    • 232615-10-0
    • SCHEMBL3266659
    • DTXSID40441675
    • Tert-butyl N-(dimethylamino)-n-methylcarbamate
    • Inchi: InChI=1S/C8H18N2O2/c1-8(2,3)12-7(11)10(6)9(4)5/h1-6H3
    • InChI Key: IAUXDBLOXYFXKO-UHFFFAOYSA-N
    • SMILES: CC(C)(C)OC(=O)N(C)N(C)C

Computed Properties

  • Exact Mass: 174.13694
  • Monoisotopic Mass: 174.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.8Ų
  • XLogP3: 1.3

Experimental Properties

  • PSA: 32.78

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